4-Phenylmorpholine

Photoredox catalysis C–C bond cleavage Morpholine ring-opening

4-Phenylmorpholine (N-Phenylmorpholine, CAS 92-53-5) is a heterocyclic tertiary amine with molecular formula C₁₀H₁₃NO and molecular weight 163.22 g/mol, consisting of a morpholine ring N-substituted with a phenyl group. It is a colorless to light yellow crystalline solid at ambient temperature (mp 51–54 °C), exhibiting limited water solubility (3.46 g/L) but good solubility in ethanol and diethyl ether.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 92-53-5
Cat. No. B1362484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylmorpholine
CAS92-53-5
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC=C2
InChIInChI=1S/C10H13NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5H,6-9H2
InChIKeyFHQRDEDZJIFJAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylmorpholine (CAS 92-53-5): Physicochemical Baseline and Procurement-Relevant Identity for the N-Phenyl Morpholine Scaffold


4-Phenylmorpholine (N-Phenylmorpholine, CAS 92-53-5) is a heterocyclic tertiary amine with molecular formula C₁₀H₁₃NO and molecular weight 163.22 g/mol, consisting of a morpholine ring N-substituted with a phenyl group [1]. It is a colorless to light yellow crystalline solid at ambient temperature (mp 51–54 °C), exhibiting limited water solubility (3.46 g/L) but good solubility in ethanol and diethyl ether [1]. The compound possesses a measured pKa of 3.20 (water, 25 °C), reflecting substantially reduced basicity relative to the parent morpholine scaffold (pKa ~8.36) due to electron withdrawal by the N-phenyl substituent [1]. Its vapor pressure is below 0.1 mmHg at 20 °C, with an autoignition temperature of 410 °C . Industrially, it is manufactured via acid-catalyzed cyclization of N,N-di-β-hydroxyethylaniline with sulfuric acid [1].

Why Generic Substitution Among Morpholine Derivatives Fails: Basicity, Phase, and Electronic Structure Distinguish 4-Phenylmorpholine


Substituting 4-Phenylmorpholine with a generic N-alkylmorpholine (e.g., N-methylmorpholine or N-ethylmorpholine) or with N,N-dimethylaniline in procurement specifications introduces measurable performance risks across multiple dimensions. The N-phenyl substituent depresses the pKa to 3.20 [1], approximately five orders of magnitude weaker as a base than morpholine (pKa 8.36) [2] and over four orders weaker than N-methylmorpholine (pKa 7.38) [3], fundamentally altering proton-transfer behavior and nucleophilicity in synthetic transformations. The crystalline solid physical state (mp 51–54 °C) [1] contrasts with the liquid nature of N-methylmorpholine (mp −66 °C), N-ethylmorpholine, and N,N-dimethylaniline (mp 2 °C), affecting handling, storage, formulation compatibility, and gravimetric dispensing accuracy at scale. Additionally, systematic dipole moment measurements in benzene establish a defined electronic ranking among N-phenyl heterocycles (N-phenylpyrrolidine > N,N-diethylaniline > N-phenylpiperidine > N-phenylmorpholine > N-phenylthiomorpholine) [4], meaning that even among N-phenyl-substituted six-membered rings, the morpholine oxygen imparts a distinct electronic character that cannot be replicated by piperidine or pyrrolidine analogs. These multidimensional differences render direct drop-in replacement precarious without revalidation of reaction conditions, analytical methods, and product specifications.

4-Phenylmorpholine Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparative Data for Procurement Decision-Making


Photoredox C–C Bond Cleavage: 4-Phenylmorpholine Outperforms 1-Phenylpiperidine by 28 Percentage Points Under Identical Conditions

In a direct head-to-head comparison within the same study, 4-phenylmorpholine (1a) and 1-phenylpiperidine (1d) were each subjected to identical visible-light-mediated aerobic oxidative C(sp³)–C(sp³) bond cleavage conditions using 4CzIPN as the organophotocatalyst (1 mol%), 2,6-lutidine additive, MeCN solvent, 9 W blue LED irradiation, and O₂ atmosphere at room temperature for 24 h . Under these optimized conditions, 4-phenylmorpholine delivered the ring-opened N-arylamino alcohol product (1b) in 75% isolated yield. By contrast, 1-phenylpiperidine underwent a similar transformation to yield product 1e in only 47% isolated yield . The 28-percentage-point yield differential (75% vs. 47%) directly quantifies the superior reactivity of the morpholine oxygen-containing ring over the all-carbon piperidine ring in this photoredox manifold. Additionally, prior oxidative cleavage methods using O₃ achieved only approximately 17% yield for morpholine ring-opening, while Cu/Co–Mn catalyst systems required harsh temperatures and pressures with problematic metal residues . The metal-free 4CzIPN protocol using 4-phenylmorpholine as the model substrate thus represents a substantial advance.

Photoredox catalysis C–C bond cleavage Morpholine ring-opening Metal-free oxidation Drug metabolite synthesis

Basicity Differential: 4-Phenylmorpholine Is >4 Orders of Magnitude Weaker as a Base Than N-Methylmorpholine, Defining Distinct Reactivity Windows

The experimentally determined pKa of 4-phenylmorpholine is 3.20 (conjugate acid, water, 25 °C) [1]. This value is dramatically lower than the pKa values of its closest N-substituted morpholine analogs: the parent morpholine has a pKa of 8.36 [2], and N-methylmorpholine has a pKa of 7.38 [3]. The ΔpKa between 4-phenylmorpholine and morpholine is approximately 5.16 units, corresponding to a basicity ratio of approximately 1:145,000. Even compared to N-methylmorpholine, the ΔpKa of approximately 4.18 units represents a roughly 15,000-fold lower basicity. Notably, N,N-dimethylaniline—the compound to which 4-phenylmorpholine is most frequently compared in industrial literature for dehydrobromination applications—has a pKa of 5.15 [4], which is still nearly two orders of magnitude (~1:90) more basic than 4-phenylmorpholine. This means that in proton-sensitive reaction environments, 4-phenylmorpholine will exhibit fundamentally different proton-accepting behavior and nucleophilic reactivity compared to any of its common N-alkyl-substituted alternatives.

Basicity pKa Nucleophilicity Acid-base chemistry Reaction design

Physical State Differentiation: Crystalline Solid 4-Phenylmorpholine Enables Gravimetric Precision Unavailable with Liquid Analogs

4-Phenylmorpholine is a crystalline solid at standard ambient temperature with a melting point of 51–54 °C (lit.) [1]. This physical form sharply differentiates it from the most commonly cited functional analogs, which are all liquids at room temperature: N,N-dimethylaniline is a clear yellow liquid (mp 2 °C, bp 192–194 °C) [2]; N-methylmorpholine is a colorless liquid (mp −66 °C, bp 115–116 °C) [3]; and N-ethylmorpholine is likewise a liquid. The solid form of 4-phenylmorpholine offers distinct practical advantages for quantitative workflows: it can be accurately weighed on an analytical balance without the solvent-handling losses inherent to liquid reagents, it exhibits a low vapor pressure of <0.1 mmHg at 20 °C minimizing evaporative inventory loss during storage , and it can be stored at or below +30 °C under inert gas without solvent evaporation or concentration drift . Furthermore, its autoignition temperature of 410 °C and flash point >230 °F (closed cup) provide a wider thermal safety margin relative to N,N-dimethylaniline (flash point ~61 °C) [2].

Physical form Solid handling Gravimetric dispensing Storage stability Formulation

Validated GC Internal Standard for Alkaloid Quantification: A Documented Analytical Niche Not Shared by N-Alkylmorpholine Alternatives

4-Phenylmorpholine has been specifically validated and employed as an internal standard in capillary gas chromatographic methods for the determination of loline alkaloids in endophyte-infected meadow fescue (Festuca pratensis) [1]. In this published method, plant tissue samples (roots, crowns, and leaves collected across four seasonal growth periods) were extracted with organic solvents, purified by column chromatography, and analyzed by capillary GC with 4-phenylmorpholine (PM) serving as the internal standard for quantification of N-formylloline and related pyrrolizidine alkaloids [1]. The selection of 4-phenylmorpholine for this role is attributed to its stable nature, well-defined chromatographic properties, and relatively low reactivity under GC conditions . This documented analytical application is not shared by N-methylmorpholine, N-ethylmorpholine, or N,N-dimethylaniline in the peer-reviewed alkaloid analysis literature, establishing 4-phenylmorpholine as a uniquely validated internal standard for this specific but important class of natural products.

Gas chromatography Internal standard Alkaloid analysis Loline alkaloids Analytical method validation

Dipole Moment Ranking: N-Phenylmorpholine Occupies a Defined Intermediate Electronic Position Among N-Phenyl Heterocycles

Systematic determination of apparent dipole moments in benzene for a series of N-phenyl-substituted heterocycles established a clear, reproducible ranking: N-phenylpyrrolidine > N,N-diethylaniline > N-phenylpiperidine > N-phenylmorpholine > N-phenylthiomorpholine [1]. N-Phenylmorpholine's dipole moment is lower than those of its five-membered ring (pyrrolidine) and all-carbon six-membered ring (piperidine) analogs, attributable to the electron-withdrawing inductive effect of the morpholine ring oxygen, which reduces the electron density available for conjugation with the N-phenyl system. The study further demonstrated that across each series, the additional moment (μ(add.)) along the major axis of the aromatic ring parallels the Hammett substituent constant (σ), providing a quantitative framework for predicting the electronic behavior of para-substituted derivatives [1]. This electronic ranking is not a subtle effect—it places N-phenylmorpholine in a distinctly different dipole moment regime compared to N-phenylpiperidine and N,N-diethylaniline, with implications for solubility in non-polar media, chromatographic retention behavior, and electronic compatibility in materials applications.

Dipole moment Electronic structure Structure-property relationship Solubility prediction QSAR

Dehydrobromination Reagent with Documented Product Purification Advantage Over N,N-Dimethylaniline

4-Phenylmorpholine is explicitly documented in both Chinese patent literature (continuous production method patent, 2017) and industrial chemical databases as a reagent for the dehydrobromination of allyl bromide compounds, with the stated advantage that the resulting products are easier to purify compared to reactions employing N,N-dimethylaniline [1][2]. The compound's performance in this application is attributed to its basic properties, which are described as similar to N,N-dimethylaniline, yet the morpholine scaffold imparts differential solubility characteristics to the reaction byproducts that simplify downstream purification workflows [1]. This advantage, while described qualitatively in the available sources, represents a practical differentiation that has been sufficiently recognized to merit explicit mention in patent documentation and multiple independent chemical database entries. Additionally, 4-phenylmorpholine has been employed in the synthesis of Vitamin A₂ via dehydrobromination of a bromo-intermediate, further substantiating its synthetic utility in elimination reactions [3].

Dehydrobromination Allyl bromide Synthetic reagent Product purification Halogen elimination

Evidence-Anchored Application Scenarios for 4-Phenylmorpholine (CAS 92-53-5) in Research and Industrial Procurement


Photoredox-Catalyzed Drug Metabolite Synthesis and Late-Stage Morpholine Functionalization

Research groups engaged in synthesizing drug metabolites via oxidative morpholine ring-opening—relevant to the metabolic fate of morpholine-containing pharmaceuticals such as linezolid, xarelto, and related drug candidates—should specify 4-phenylmorpholine as the model substrate. The compound's 75% isolated yield under metal-free, visible-light photoredox conditions (4CzIPN, blue LEDs, O₂ atmosphere) has been benchmarked against 1-phenylpiperidine (47% yield) in the same study, providing a quantitatively validated starting point for substrate scope exploration . The avoidance of transition metal catalysts eliminates residual metal contamination concerns for pharmaceutical intermediate preparation. The crystalline solid form further facilitates precise stoichiometric control in small-scale exploratory reactions.

GC Internal Standard for Plant Alkaloid Quantification in Agricultural and Natural Products Research

Analytical laboratories quantifying loline alkaloids or related pyrrolizidine alkaloids in endophyte-infected grasses, forage crops, or botanical products can adopt 4-phenylmorpholine as a literature-precedented internal standard without method revalidation. The compound's use in capillary GC analysis of meadow fescue loline content across seasonal growth stages has been peer-reviewed and published, and its stable chromatographic behavior, well-defined retention characteristics, and low reactivity under GC conditions make it fit-for-purpose [1]. Alternative internal standards (e.g., N-methylmorpholine, N,N-dimethylaniline) lack equivalent published validation for this specific analyte class, and their adoption would trigger full method revalidation burden.

Dehydrobromination Reagent for Allyl Bromide Intermediates in Process Chemistry

Process development groups requiring a tertiary amine base for the dehydrobromination of allyl bromide intermediates should evaluate 4-phenylmorpholine over N,N-dimethylaniline when downstream purification complexity is a bottleneck. Multiple independent sources—including a 2017 Chinese continuous production patent and several chemical database entries—document that 4-phenylmorpholine affords reaction products that are easier to purify than those obtained with N,N-dimethylaniline [2]. The compound's crystalline solid nature also simplifies handling in kilogram-scale operations compared to liquid amine alternatives, and its lower basicity (pKa 3.20) reduces the risk of base-catalyzed side reactions in acid-sensitive substrate contexts. Procurement specifications should require ≥98% purity (GC/T) to ensure consistent performance in elimination reactions.

Corrosion Inhibition and Peroxide Decomposition Catalysis in Industrial Fluid Formulations

Industrial formulators developing anti-corrosion additive packages or peroxide decomposition catalysts for synthetic fiber, resin, and polyurethane foam production should consider 4-phenylmorpholine for applications where a low-basicity, oxidation-resistant tertiary amine is required. Unlike highly basic morpholine (pKa 8.36) or N-methylmorpholine (pKa 7.38), 4-phenylmorpholine's substantially depressed basicity (pKa 3.20) [3] minimizes undesirable acid-base interactions with formulation components while retaining sufficient nucleophilicity for radical scavenging and peroxide decomposition functions. Its autoignition temperature of 410 °C and low vapor pressure (<0.1 mmHg at 20 °C) also contribute to safer handling in elevated-temperature industrial environments compared to more volatile liquid amine alternatives.

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